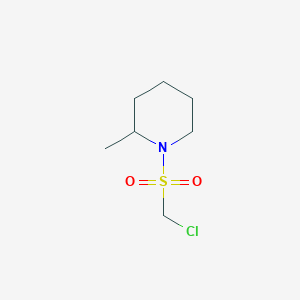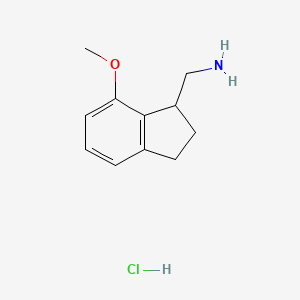![molecular formula C9H18Cl3N3 B15300635 [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a trihydrochloride salt form of a dimethylamine derivative, which contains a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves the reaction of 2-amino-1-(pyridin-3-yl)ethanol with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the trihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of [2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Amino-1-(pyridin-2-yl)ethyl]dimethylamine
- **2-Amino-1-(pyridin-4-yl)ethyl]dimethylamine
- **2-Amino-1-(pyridin-3-yl)ethyl]methylamine
Uniqueness
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C9H18Cl3N3 |
|---|---|
Poids moléculaire |
274.6 g/mol |
Nom IUPAC |
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C9H15N3.3ClH/c1-12(2)9(6-10)8-4-3-5-11-7-8;;;/h3-5,7,9H,6,10H2,1-2H3;3*1H |
Clé InChI |
MTEQGJWYJFCUIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CN)C1=CN=CC=C1.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)





![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)


![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)



![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
